N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Descripción
N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfanylacetamide bridge linking a 2,4-dimethylphenyl group to a 3,5-dimethylphenyl-substituted pyrimidinone core. The presence of methyl substituents on both aromatic rings may enhance lipophilicity and influence metabolic stability compared to halogenated or methoxy-substituted analogs .
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-5-6-19(17(4)10-14)25-21(28)13-31-24-26-20-7-8-30-22(20)23(29)27(24)18-11-15(2)9-16(3)12-18/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNPNFMKVOXCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Molecular Formula
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.45 g/mol
Structure
The compound features a thieno[3,2-d]pyrimidine core substituted with a sulfanyl group and two dimethylphenyl groups. Its structural complexity may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that thienoquinolone derivatives can selectively inhibit cancer cell proliferation . Although specific data on N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is limited, its structural analogs have shown promise in targeting cancer pathways.
The mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors associated with tumor growth. For example, thienoquinolone derivatives have been shown to inhibit CDK5/p25 complexes implicated in neurodegenerative diseases and cancer progression . The inhibition of such pathways could be a potential mechanism for the anticancer effects of this compound.
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of this compound. The following table summarizes findings from related studies:
| Study Reference | Compound Tested | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| Fayad et al. | Thienoquinolone derivatives | 10 - 50 | Anticancer activity |
| Unknown | Various thienoquinolone derivatives | < 50 | CDK5/p25 inhibition |
Case Study 1: Anticancer Screening
In a study focused on screening a library of compounds for anticancer activity using multicellular spheroids, several thienoquinolone derivatives were identified as having significant inhibitory effects on tumor growth. While this compound was not specifically mentioned, its structural analogs showed promising results that warrant further investigation into its potential efficacy against various cancer types.
Case Study 2: Mechanistic Insights
Research has highlighted the role of CDK5 in various diseases including cancer and neurodegenerative disorders. Compounds that inhibit CDK5 activity could provide therapeutic benefits by preventing hyperphosphorylation of tau proteins and subsequent neurodegeneration. The potential for this compound to act similarly positions it as a candidate for further study in both oncology and neurology.
Comparación Con Compuestos Similares
Key Observations :
- Halogen vs.
- Methoxy Groups : Methoxy-substituted analogs (e.g., 2,5-dimethoxyphenyl ) may increase polarity and hydrogen-bonding capacity, affecting receptor interactions.
- Spectral Shifts : NMR data for dichlorophenyl derivatives show distinct NH and ArH signals (δ 12.50 and 7.82–7.28), whereas methyl-substituted compounds (e.g., 13a ) exhibit upfield shifts for CH3 groups (δ 2.30).
Structural and Environmental Influences on NMR Profiles
Comparative NMR studies of rapamycin analogs (e.g., compounds 1 and 7 ) revealed that substituents in specific regions (e.g., positions 29–36 and 39–44) induce distinct chemical shift changes. For the target compound, the 3,5-dimethylphenyl group may perturb the pyrimidinone core’s electronic environment, leading to unique shifts in regions analogous to "A" and "B" in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
